Product packaging for Desulfoglucotropeolin(Cat. No.:)

Desulfoglucotropeolin

Cat. No.: B1254076
M. Wt: 329.37 g/mol
InChI Key: QXWFHEDNDCNERW-RFEZBLSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desulfoglucotropeolin (KEGG Compound: C01069) is a desulfated glucosinolate, a class of nitrogen- and sulfur-containing secondary metabolites predominantly found in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard . It serves as a direct biosynthetic precursor to glucotropaeolin . As an intermediate in the glucosinolate biosynthesis pathway (KEGG map00966) , this compound is an essential standard for researchers studying the metabolic engineering of beneficial plant phytochemicals and the genetic regulation of this pathway in model organisms like Arabidopsis thaliana . The enzymatic hydrolysis of glucosinolates by myrosinase is a primary research focus, yielding bioactive breakdown products like isothiocyanates, which are studied for their chemoprotective, anti-inflammatory, and antimicrobial properties . Research into this compound thus provides foundational insights for developing functional foods with enhanced health-promoting compounds and for exploring natural product mechanisms . This product is intended for research purposes solely and is not approved for diagnostic, therapeutic, or personal use. Molecular Information: • CAS Number: Information not located in current search results. • Molecular Formula: C 14 H 19 NO 6 S • Molecular Weight: 329.37 g/mol • IUPAC Name: (2S,3R,4S,5S,6R)-2-{[1-(hydroxyimino)-2-phenylethyl]sulfanyl}-6-(hydroxymethyl)oxane-3,4,5-triol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO6S B1254076 Desulfoglucotropeolin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-phenylethanimidothioate

InChI

InChI=1S/C14H19NO6S/c16-7-9-11(17)12(18)13(19)14(21-9)22-10(15-20)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-20H,6-7H2/b15-10-/t9-,11-,12+,13-,14+/m1/s1

InChI Key

QXWFHEDNDCNERW-RFEZBLSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Elucidation of Desulfoglucotropeolin Biosynthesis and Metabolic Transformations

Glucosinolate Core Structure Biogenesis Preceding Desulfation

The formation of the fundamental glucosinolate structure is a prerequisite for the synthesis of desulfoglucotropeolin. This process is divided into three main phases: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. srce.hrnih.gov

Glucosinolates are categorized based on their precursor amino acids into aliphatic, aromatic, and indole (B1671886) types. nih.govtcichemicals.com Glucotropaeolin (B1208891), the immediate precursor of this compound, is an aromatic glucosinolate derived from the amino acid phenylalanine. mdpi.comtcichemicals.comwikipedia.org In some cases, the side chain of the initial amino acid undergoes elongation through the insertion of methylene (B1212753) groups. srce.hrmdpi.com This iterative process, particularly for aliphatic glucosinolates derived from methionine, involves enzymes such as branched-chain amino acid aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs). mdpi.commdpi.com While chain elongation is a significant contributor to the diversity of aliphatic glucosinolates, the biosynthesis of glucotropaeolin proceeds from phenylalanine without this modification. mdpi.comdeepdyve.comresearchgate.net

The initial conversion of the amino acid precursor into the core glucosinolate structure is catalyzed by cytochrome P450 monooxygenases (CYPs). srce.hrresearchgate.net Specifically, enzymes from the CYP79 family are responsible for converting the amino acid into its corresponding aldoxime. srce.hrresearchgate.net For glucotropaeolin biosynthesis, CYP79A2 catalyzes the conversion of phenylalanine to phenylacetaldoxime. mdpi.com Subsequently, enzymes from the CYP83 family, such as CYP83A1 and CYP83B1, are involved in the metabolism of these aldoximes. mdpi.comfrontiersin.org CYP83B1 acts on both tryptophan- and phenylalanine-derived acetaldoximes, converting them into aci-nitro compounds, which are further processed in the pathway. mdpi.com These initial steps are critical in forming the foundational scaffold of the glucosinolate molecule. researchgate.netpnas.org

Characterization of the Sulfation Pathway and its Reversal in Glucosinolate Metabolism

The sulfation of the glucosinolate core structure is a pivotal step in the biosynthesis of glucotropaeolin, and its reversal leads to the formation of this compound.

The final step in the biosynthesis of the glucosinolate core structure is sulfation, which is catalyzed by sulfotransferases (SOTs). mdpi.comresearchgate.net These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate. wikipedia.org In Arabidopsis thaliana, several cytosolic sulfotransferases, including SOT16, SOT17, and SOT18, have been identified to catalyze this reaction. mdpi.commaxapress.com

Biochemical studies have shown that SOT16 has a substrate preference for desulfo-benzyl glucosinolate (this compound), leading to the formation of glucotropaeolin. mdpi.comuniprot.org The systematic name for this enzyme class is 3'-phosphoadenylyl-sulfate:desulfoglucosinolate sulfotransferase. wikipedia.org

Interactive Table: Key Enzymes in Glucotropaeolin Biosynthesis

Enzyme FamilySpecific Enzyme(s)FunctionPrecursor/SubstrateProduct
Cytochrome P450CYP79A2Aldoxime formationPhenylalaninePhenylacetaldoxime
Cytochrome P450CYP83B1Aci-nitro compound formationPhenylacetaldoximePhenyl-aci-nitro compound
GlucosyltransferaseUGT74B1Glucosylation of thiohydroximatesThiohydroximic acidDesulfoglucotropaeolin
SulfotransferaseSOT16Sulfation of desulfoglucosinolateDesulfoglucotropaeolinGlucotropaeolin

Furthermore, the expression of genes encoding sulfotransferases can be influenced by various developmental and environmental cues, ensuring that the production of sulfated compounds like glucotropaeolin is aligned with the plant's physiological needs. frontiersin.orgnih.gov For instance, the expression of some sulfotransferase genes is induced by stress-related hormones, highlighting the role of these compounds in plant defense. frontiersin.org

Desulfation Enzymology and the Formation of this compound

The formation of this compound occurs through the removal of the sulfate (B86663) group from glucotropaeolin, a process known as desulfation. This reaction is catalyzed by enzymes called glucosinolate sulfatases (GSS). frontiersin.orgfrontiersin.org

This desulfation is a detoxification strategy employed by some herbivores that feed on glucosinolate-containing plants. frontiersin.org By removing the sulfate group, the glucosinolate is rendered inactive and can no longer be hydrolyzed by the plant's myrosinase enzyme into toxic isothiocyanates. frontiersin.org For example, the phloem-feeding insect Bemisia tabaci (silverleaf whitefly) utilizes a glucosinolate sulfatase to detoxify glucosinolates, with a preference for indolic types. frontiersin.orgfrontiersin.org The presence of desulfoglucosinolates, including desulfoglucotropaeolin, has been detected in various plant tissues and in the honeydew of insects feeding on these plants. frontiersin.orgmdpi.comsemanticscholar.org The enzyme responsible for this desulfation in insects has been identified and characterized, providing insight into the biochemical basis of herbivore adaptation to plant chemical defenses. frontiersin.orgfrontiersin.orgmpg.de

Identification and Functional Characterization of this compound-Specific Desulfatases

The transformation of this compound to glucotropaeolin is catalyzed by sulfotransferases (SOTs), not desulfatases. The reverse reaction, the desulfation of glucosinolates, is primarily characterized as a detoxification mechanism in herbivorous insects rather than a standard biosynthetic step in plants.

In insects that feed on Brassicales, such as the diamondback moth (Plutella xylostella) and the cabbage stem flea beetle (Psylliodes chrysocephala), enzymes known as glucosinolate sulfatases (GSSs) have been identified. elifesciences.orgnih.gov These enzymes are crucial for detoxifying ingested glucosinolates by removing the sulfate group, thereby preventing the formation of toxic isothiocyanates. nih.gov For instance, several GSS genes have been identified in P. chrysocephala, and their products show activity against various glucosinolates. nih.gov Similarly, a GSS from the phloem-feeding insect Bemisia tabaci has been characterized and was found to efficiently desulfate glucosinolates, with a notable preference for indolic types. frontiersin.org

While this desulfation is a catabolic process in insects, the corresponding enzymatic activity as a regulated part of in-planta glucosinolate turnover is less understood. Research suggests that glucosinolate turnover does occur in plants in the absence of tissue damage, representing a balance between biosynthesis and degradation. frontiersin.org However, specific plant-derived desulfatases that act on this compound under physiological conditions have not been as extensively characterized as their insect counterparts or the forward-acting sulfotransferases.

Substrate Specificity and Kinetic Parameters of Desulfation Enzymes

The substrate specificity of desulfation enzymes (GSSs) varies significantly between different organisms and even between different enzyme isoforms within a single organism.

Studies on insect GSSs reveal distinct substrate preferences:

In Plutella xylostella, three individual GSS enzymes were found to desulfate specific subsets of glucosinolates. GSS1 is particularly important for the desulfation of aliphatic glucosinolates. elifesciences.org

The GSS from Bemisia tabaci shows a clear preference for indolic glucosinolates over aliphatic ones. frontiersin.org

In Psylliodes chrysocephala, different GSS isoforms exhibit specific activities. For example, PcGSS1 and PcGSS2 utilize sinalbin (a benzenic glucosinolate) and indol-3-ylmethyl glucosinolate as substrates, respectively. nih.gov

Kinetic data for plant sulfotransferases (SOTs), which catalyze the sulfation of desulfoglucosinolates, show that these enzymes can act on a range of substrates. Recombinant AtSOT18 proteins from different Arabidopsis thaliana ecotypes displayed low substrate specificity with an indolic desulfoglucosinolate, while their specificity for aliphatic substrates varied. researchgate.net This suggests that the kinetic properties of these enzymes could play a role in shaping the final glucosinolate profile of the plant. However, it is considered unlikely that these specific SOTs are the primary drivers of profile diversity. researchgate.net

Detailed kinetic parameters for a desulfatase acting specifically on this compound are not extensively documented in the provided literature, which focuses more on the enzymes from herbivores.

Table 1: Characterized Substrate Specificity of Selected Glucosinolate Sulfatases (GSS) from Herbivores This table is generated based on available data for related compounds, as specific data for this compound was not available in the search results.

Enzyme Source OrganismEnzyme NamePreferred Substrate ClassSpecific Substrates MentionedCitation
Plutella xylostellaGSS1AliphaticAliphatic Glucosinolates elifesciences.org
Bemisia tabaciBtGSSIndolicIndolic Glucosinolates frontiersin.org
Psylliodes chrysocephalaPcGSS1BenzenicSinalbin nih.gov
Psylliodes chrysocephalaPcGSS2IndolicIndol-3-ylmethyl glucosinolate nih.gov

Physiological Triggers and Environmental Cues Influencing Desulfation Rates

The accumulation and profile of glucosinolates, which reflect the net result of biosynthesis and catabolism (including potential desulfation), are significantly influenced by various physiological and environmental factors.

Environmental Cues:

Temperature and Light: Studies have shown that temperature and light cycles can alter glucosinolate concentrations. In controlled environments, total glucosinolate levels in Brassica oleracea were significantly higher at both 12°C and 32°C compared to 22°C. ashs.org Indole glucosinolates, in particular, appear to be more susceptible to environmental factors like air temperature than aliphatic or aromatic types. researchgate.net

Soil and Nutrition: Soil conditions, fertilization, and sulfur availability are critical. The accumulation of aliphatic glucosinolates is enhanced by high sulfur and low nitrogen supplies. nih.gov The expression of transcription factors that regulate glucosinolate biosynthesis is known to be influenced by sulfur availability. nih.govoup.com

Water Stress: Water availability can either lead to an accumulation or a reduction in glucosinolate content, depending on the plant variety. mdpi.com

Physiological Triggers:

Herbivory and Pathogen Attack: Plant defense is a primary trigger for changes in glucosinolate metabolism. Tissue damage by herbivores activates the "mustard oil bomb," where glucosinolates are hydrolyzed to toxic compounds. mdpi.com This response involves inducing the biosynthesis of glucosinolates, often mediated by signaling molecules like jasmonic acid. researchgate.netunesp.br

Developmental Stage: Glucosinolate content and composition vary between different plant organs and throughout the plant's life cycle, from seed to mature plant. nih.govresearchgate.net

Intracellular Compartmentation and Metabolic Flux Dynamics of this compound Pathways

The biosynthesis of glucosinolates, including the pathway leading to this compound, is a complex process involving multiple subcellular compartments. This spatial separation is crucial for pathway regulation and for keeping the final defense compounds inert until needed.

Intracellular Compartmentation: The biosynthetic pathway is distributed across the cytosol, endoplasmic reticulum (ER), and chloroplasts. oup.comresearchgate.net

Amino Acid Elongation: For aliphatic glucosinolates, the initial chain elongation of methionine occurs in the cytosol and chloroplasts. mdpi.com

Core Structure Formation: The conversion of the parent amino acid (phenylalanine for benzylglucosinolate) to an aldoxime is catalyzed by cytochrome P450 enzymes of the CYP79 family, which are located in the ER. oup.comnih.gov Subsequent enzymes, including other cytochrome P450s (like CYP83s), glutathione-S-transferases (GSTs), and the C-S lyase SUR1, are also associated with the ER and cytosol. researchgate.netencyclopedia.pub

Glycosylation and Sulfation: The final steps occur in the cytosol. A UDP-glucosyltransferase (UGT74) adds the glucose moiety to form the desulfo-core structure (e.g., this compound). encyclopedia.pub Subsequently, a cytosolic sulfotransferase (SOT) catalyzes the final sulfation step to produce the mature glucosinolate. encyclopedia.pubnih.gov

Most enzymes involved in glucosinolate biosynthesis are expressed predominantly in vascular tissues, particularly in phloem and parenchyma cells. oup.comnih.govnih.gov This localization suggests a role in systemic defense and transport.

Metabolic Flux Dynamics: Metabolic flux through the glucosinolate pathway is tightly regulated to balance the needs of growth and defense.

Flux Control Points: Theoretical and experimental analyses suggest that the enzymes catalyzing the initial steps of a pathway often exert the most control over the total flux. nih.gov For glucosinolate biosynthesis, the CYP79 enzymes, which convert amino acids to aldoximes, and the CYP83 enzymes are considered major control points. oup.comnih.govscienceopen.com Indole-3-acetaldoxime, for example, is a critical metabolic branch point between the biosynthesis of indole glucosinolates and the plant hormone auxin, with CYP83B1 playing a key role in directing flux. oup.com

Metabolic Cost: The production of glucosinolates represents a significant metabolic cost to the plant, particularly in terms of nitrogen and sulfur. Flux balance analysis indicates that synthesizing these defense compounds requires a substantial increase in photon uptake and alters the flux through hundreds of primary metabolic reactions. conantlab.org

Turnover: The concentration of glucosinolates in a tissue is a result of the dynamic balance between biosynthesis, transport, and catabolism (turnover). frontiersin.org Metabolites such as raphanusamic acid may act as signals to control the flux between biosynthesis and turnover in response to internal and external cues. frontiersin.org

Genetic and Transcriptional Regulation of this compound Biosynthesis

The production of this compound is under precise genetic and transcriptional control, ensuring that its synthesis is coordinated with the plant's developmental and environmental status.

Mapping of Gene Loci and Gene Clusters Associated with this compound Production

The biosynthesis of benzylglucosinolate (from this compound) from phenylalanine involves a series of enzymes whose genes have been identified in model organisms like Arabidopsis thaliana. The core pathway genes include:

CYP79A2: A cytochrome P450 enzyme that catalyzes the conversion of phenylalanine to phenylacetaldoxime. biorxiv.org

CYP83B1: Another P450 that metabolizes the aldoxime. While its primary substrate is indole-3-acetaldoxime, it can also process phenylacetaldoxime. oup.combiorxiv.org

SUR1: A C-S lyase involved in forming the thiohydroximate. encyclopedia.pub

UGT74B1: A glucosyltransferase that adds glucose to form this compound. encyclopedia.pubrhea-db.org

SOT16/SOT18: Sulfotransferases that catalyze the final sulfation step to form glucotropaeolin. researchgate.netencyclopedia.pubbiorxiv.org

In many plant species, genes for specialized metabolic pathways are physically linked in the genome, forming biosynthetic gene clusters (BGCs) . rsc.org This clustering is thought to facilitate the co-inheritance and co-regulation of pathway genes. While the genes for glucosinolate biosynthesis are not always found in a single cluster, key regulatory and biosynthetic genes are often co-located in specific genomic regions or loci that control quantitative variation in glucosinolate content (metabolite QTLs). plos.org The engineering of the complete benzylglucosinolate pathway into heterologous systems like Nicotiana benthamiana and yeast has been achieved by expressing a combination of these genes, demonstrating their collective sufficiency for production. biorxiv.orgresearchgate.net

Table 2: Key Genes in Benzylglucosinolate (Glucotropaeolin) Biosynthesis

GeneEnzyme FamilyFunctionSubcellular Localization (Predicted/Confirmed)Citation
CYP79A2 Cytochrome P450Phenylalanine to PhenylacetaldoximeEndoplasmic Reticulum biorxiv.org
CYP83B1 Cytochrome P450Aldoxime metabolismEndoplasmic Reticulum oup.combiorxiv.org
GGP1 γ-glutamyl peptidaseSulfur donation stepCytosol researchgate.netbiorxiv.org
SUR1 C-S LyaseThiohydroximate formationEndoplasmic Reticulum encyclopedia.pubresearchgate.net
UGT74B1 GlucosyltransferaseGlycosylation to form this compoundCytosol encyclopedia.pubrhea-db.org
SOT16/18 SulfotransferaseSulfation of this compoundCytosol researchgate.netencyclopedia.pub

Role of Transcription Factors (e.g., MYB29) in Modulating Biosynthetic Gene Expression

The expression of glucosinolate biosynthetic genes is tightly controlled by a network of transcription factors, primarily from the R2R3-MYB family.

While the prompt specifically mentions MYB29, it is crucial to note that current research predominantly identifies MYB29, along with MYB28 and MYB76, as the master regulators of aliphatic glucosinolate biosynthesis, which are derived from methionine. nih.govoup.complos.orgpnas.org

MYB28 appears to be the master regulator for the basal level of aliphatic glucosinolates. plos.orgpnas.org

MYB29 plays a more accessory role, particularly in the induction of the pathway in response to signaling molecules like methyl jasmonate. pnas.orguniprot.org

MYB76 also contributes to the regulation of short-chained aliphatic glucosinolates. plos.org

Advanced Analytical Methodologies for Desulfoglucotropeolin Research

High-Resolution Chromatographic Separation and Profiling Techniques

Chromatographic techniques are fundamental for separating desulfoglucotropeolin from other related compounds and matrix interferences prior to detection and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the analysis of desulfoglucosinolates, including this compound. nih.govwur.nlacs.org The use of sub-2 µm particle columns in UHPLC systems allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.comjove.comnih.gov

The development of a robust UHPLC method involves the careful optimization of several parameters to ensure accurate and reliable quantification. A typical method utilizes a reversed-phase C18 column for separation. mdpi.com The mobile phase often consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. wur.nlmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of 229 nm, which is characteristic for desulfoglucosinolates. mostwiedzy.pl

Method validation is a critical step to ensure the reliability of the analytical data. mdpi.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. acs.orgmdpi.com Linearity is established by analyzing a series of standard solutions of varying concentrations, with R² values typically expected to be ≥0.99. acs.org The LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively, are crucial for analyzing samples with low levels of this compound. acs.orgmdpi.com For instance, UHPLC-MS/MS methods have achieved LODs in the range of 0.4–1.6 μM for various glucosinolates. wur.nl Precision, measured as the relative standard deviation (RSD) of replicate measurements, should generally be below 15% for both intra- and interday analysis. wur.nlacs.org Accuracy, often assessed through recovery studies in spiked matrix samples, should ideally be within 85-115%. acs.org

ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) mdpi.com
Mobile Phase AWater with 0.1% formic acid mdpi.com
Mobile Phase BMethanol or Acetonitrile mdpi.com
Flow Rate0.2 - 0.4 mL/min mdpi.com
Column Temperature30 - 40 °C mdpi.com
DetectionDAD at 229 nm; MS/MS acs.orgmostwiedzy.pl
Injection Volume2 µL mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile breakdown products of glucosinolates, which can be formed during processing or enzymatic hydrolysis. nih.govresearchgate.netscispace.com Since this compound itself is not sufficiently volatile for GC analysis, it is the volatile derivatives, such as isothiocyanates, that are analyzed. nih.gov For glucotropaeolin (B1208891), the corresponding glucosinolate of this compound, the primary volatile hydrolysis product is benzyl (B1604629) isothiocyanate. scispace.com

The analysis of these volatile compounds by GC-MS typically involves an initial extraction and hydrolysis step. nih.gov Autolysis, where endogenous myrosinase is allowed to hydrolyze the glucosinolates, or the addition of exogenous myrosinase can be employed to generate the volatile products. scispace.com These volatiles are then often extracted with a solvent like cyclohexane (B81311) and concentrated before injection into the GC-MS system. nih.gov

The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. researchgate.net This technique can provide detailed information on the profile of volatile degradation products. nih.gov However, it's important to note that some isothiocyanates can be thermally unstable, which may pose a challenge during GC analysis. wur.nl

StepDescriptionReference
Sample PreparationAutolysis or addition of exogenous myrosinase to induce hydrolysis of glucosinolates to volatile products. scispace.com
ExtractionExtraction of volatile compounds with an organic solvent (e.g., cyclohexane). nih.gov
AnalysisSeparation and identification of volatile compounds using a GC equipped with a mass spectrometer detector. researchgate.net
Target Analyte ExampleBenzyl isothiocyanate (from glucotropaeolin). scispace.com

The isolation and enrichment of this compound from complex biological matrices, such as plant extracts, is often a necessary prerequisite for detailed structural analysis or for obtaining a pure standard. pubcompare.airesearchgate.net Preparative chromatography is the key technique employed for this purpose.

The process typically begins with the extraction of glucosinolates from the plant material using a hot solvent mixture like 70% methanol to inactivate the endogenous myrosinase enzyme. pubcompare.aimdpi.com The crude extract is then loaded onto an anion-exchange column, commonly packed with DEAE-Sephadex A-25. pubcompare.airesearchgate.net The glucosinolates bind to the resin due to their negatively charged sulfate (B86663) group. After washing the column to remove interfering compounds, a sulfatase enzyme solution is applied. pubcompare.aimdpi.com The enzyme cleaves the sulfate group, converting the glucosinolates into their desulfated forms, such as this compound. mdpi.com These now neutral molecules are no longer retained by the anion-exchange resin and can be eluted with water. pubcompare.aimdpi.com

For higher purity, further purification steps using preparative High-Performance Liquid Chromatography (HPLC) may be employed. mdpi.com This allows for the isolation of individual desulfoglucosinolates based on their different retention times on a chromatographic column. mdpi.com

StepProcedurePurposeReference
ExtractionExtraction with hot 70% methanol.Extract glucosinolates and inactivate myrosinase. pubcompare.aimdpi.com
Anion-Exchange ChromatographyLoading the extract onto a DEAE-Sephadex A-25 column.Bind and purify the glucosinolates. pubcompare.airesearchgate.net
DesulfationOn-column treatment with sulfatase enzyme.Convert glucosinolates to desulfoglucosinolates. mdpi.com
ElutionEluting the desulfoglucosinolates with water.Collect the desulfated compounds. pubcompare.ai
Further Purification (Optional)Preparative HPLC.Isolate individual high-purity desulfoglucosinolates. mdpi.com

High-Sensitivity Mass Spectrometry for Comprehensive Structural Elucidation and Quantification

Mass spectrometry plays a crucial role in the analysis of this compound, offering high sensitivity and detailed structural information.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and unambiguous confirmation of this compound. wur.nlacs.orgresearchgate.net In an MS/MS experiment, a precursor ion corresponding to the molecule of interest (in this case, the protonated or sodiated adduct of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a characteristic fragmentation pattern or "fingerprint" of the molecule.

For desulfoglucosinolates, common and diagnostic fragment ions are observed in positive ion mode. mostwiedzy.plresearchgate.net These include the sodium adduct of anhydroglucose (B10753087) ([C₆H₁₀O₅+Na]⁺ at m/z 185) and the sodium adduct of thioglucose ([C₆H₁₁O₅S+Na]⁺ at m/z 219). researchgate.net Another characteristic fragmentation is the loss of the anhydroglucose moiety (a neutral loss of 162 u). researchgate.net The specific side chain (R-group) of the desulfoglucosinolate will also produce characteristic fragment ions, which are crucial for confirming the identity of this compound. The analysis of these fragmentation pathways allows for confident identification, even in complex mixtures. mostwiedzy.plmostwiedzy.plnih.gov

Fragment Ion Descriptionm/z (mass-to-charge ratio)Reference
Sodium adduct of anhydroglucose185 researchgate.net
Sodium adduct of thioglucose219 researchgate.net
Neutral loss of anhydroglucose[M+Na-162]⁺ researchgate.net
Side-chain specific fragmentsVariable (dependent on R-group) researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. preprints.orgnih.gov It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge, as they drift through a gas-filled chamber under the influence of an electric field. nih.govscielo.org.co This capability is particularly valuable for differentiating between isomers—molecules that have the same mass but different structural arrangements. nih.govnih.gov

In the context of desulfoglucosinolate research, IMS-MS can be used to separate and identify isomeric forms that may not be resolved by chromatography alone. preprints.org This is crucial for accurate profiling, as different isomers can have different biological activities. Furthermore, IMS-MS can provide insights into the conformational analysis of this compound, revealing information about its three-dimensional structure in the gas phase. nih.gov The integration of IMS with MS enhances the specificity of detection by allowing for the identification of specific molecular ions associated with desulfoglucosinolates and their degradation products. mdpi.com This dual approach significantly improves the analytical workflow, enabling comprehensive profiling of these compounds in various samples. mdpi.com

Quantitative Proteomics and Metabolomics for this compound-Related Enzyme and Metabolite Network Analysis

Quantitative proteomics and metabolomics are indispensable tools for dissecting the complex biochemical networks surrounding this compound. These systems-level approaches allow for the simultaneous measurement of numerous proteins and metabolites, providing a comprehensive snapshot of the cellular processes involved in this compound biosynthesis and its subsequent metabolic fate. biorxiv.orgnih.gov

Quantitative Proteomics: This technique focuses on the large-scale measurement of protein abundance. In the context of this compound research, it is primarily used to quantify the enzymes involved in the glucosinolate biosynthetic pathway. thermofisher.comeuropeanpharmaceuticalreview.com Mass spectrometry (MS)-based strategies, particularly those involving targeted proteomics like Selected Reaction Monitoring (SRM), are highly effective. biorxiv.orgeuropeanpharmaceuticalreview.com These methods offer high sensitivity and specificity for quantifying predefined sets of peptides that serve as proxies for their parent proteins. europeanpharmaceuticalreview.com For instance, researchers can develop SRM assays to specifically quantify the sulfotransferase enzyme responsible for converting this compound into its sulfated form, Glucotropaeolin. By comparing protein levels across different plant tissues or under various experimental conditions (e.g., herbivore attack, hormonal treatment), a direct link between enzyme abundance and metabolic flux can be investigated. biorxiv.org

Metabolomics: This field involves the comprehensive analysis of all small-molecule metabolites within a biological system. frontiersin.orgmdpi.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to profile the metabolome. mdpi.com In this compound research, metabolomics allows for the precise quantification of this compound itself, its precursors (like amino acids), and its downstream products. Untargeted metabolomics can reveal unexpected changes in related pathways, while targeted approaches provide precise quantification of known compounds. frontiersin.org

Network Analysis: The true power of these techniques is realized when proteomics and metabolomics datasets are integrated. nih.govnih.gov By correlating changes in enzyme abundance with fluctuations in metabolite concentrations, researchers can construct biochemical association networks. frontiersin.orgmdpi.com For example, an increase in the abundance of a specific sulfotransferase enzyme that correlates positively with Glucotropaeolin levels and negatively with this compound levels provides strong evidence for its function in vivo. biorxiv.org These networks can highlight regulatory hubs and uncover non-intuitive relationships within the plant's metabolic system. nih.gov

Table 1: Illustrative Data from a Hypothetical Proteomics and Metabolomics Study on this compound Metabolism
AnalyteClassControl Condition (Relative Abundance)Treated Condition (Relative Abundance)Fold ChangeP-value
Sulfotransferase 1AEnzyme (Proteomics)1.003.503.5<0.01
CYP79A1Enzyme (Proteomics)1.001.201.2>0.05
This compoundMetabolite1.000.45-2.2<0.01
GlucotropaeolinMetabolite1.002.902.9<0.01
PhenylalanineMetabolite (Precursor)1.000.95-1.1>0.05

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides atomic-level information on the chemical environment and connectivity of nuclei, making it essential for confirming the identity of isolated compounds like this compound. frontiersin.orgemerypharma.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural elucidation of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for carbon atoms. emerypharma.com These initial spectra confirm the presence of key functional groups, such as the glucose moiety and the benzyl side chain.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). sdsu.eduyoutube.com It is crucial for tracing the proton networks within the glucose ring and along the aliphatic portion of the side chain, establishing proton-proton connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This powerful technique links the proton assignments from the COSY spectrum to the carbon backbone, definitively assigning which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu This is vital for connecting the distinct structural fragments. For instance, an HMBC correlation between the anomeric proton of the glucose unit and the carbon of the thiohydroximate group would confirm the glycosidic linkage. Similarly, correlations from the benzylic protons to the carbons of the aromatic ring would establish the structure of the side chain. sdsu.eduyoutube.com

Together, these experiments allow for the complete assignment of all proton and carbon signals and establish the covalent bonding framework of the this compound molecule.

Table 2: Representative NMR Techniques and Their Application to this compound
NMR ExperimentTypeInformation GainedExample Application for this compound
¹H NMR1DProton chemical shifts, integrations, and coupling constants.Identifies signals for aromatic, benzylic, and glucose protons.
¹³C NMR1DCarbon chemical shifts.Confirms the number of carbon atoms and identifies key functional groups (e.g., C=N, aromatic C-H).
COSY2D Homonuclear¹H-¹H coupling correlations. sdsu.eduTraces the connectivity of protons within the glucose ring.
HSQC2D HeteronuclearOne-bond ¹H-¹³C correlations. columbia.eduAssigns each proton to its directly attached carbon atom.
HMBC2D HeteronuclearTwo- and three-bond ¹H-¹³C correlations. columbia.eduConnects the benzyl group to the core structure and the glucose unit to the sulfur atom.

Solid-state NMR (ssNMR) is a powerful, non-invasive technique that enables the analysis of molecules directly within intact, solid samples, such as plant tissues. frontiersin.orgmst.edu This approach bypasses the need for extraction, which can potentially alter the chemical composition or native conformation of metabolites. mdpi.com

For this compound research, ssNMR offers the unique ability to study the compound in its natural cellular environment. While solution-state NMR requires purified and solubilized compounds, ssNMR can analyze lyophilized or fresh plant material. frontiersin.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C, making it possible to detect metabolites even at natural isotopic abundance. mdpi.commdpi.com

Although resolving the signals of a specific, relatively low-concentration metabolite like this compound from the overwhelming background signals of cell wall polymers (cellulose, lignin) is challenging, advanced ssNMR methods can be employed. nih.gov Isotopic enrichment, where plants are grown with ¹³C- or ¹⁵N-labeled precursors, can dramatically enhance the signal of this compound, allowing for its unambiguous detection and structural characterization in situ. This provides invaluable information on its molecular structure and interactions with other cellular components within the native plant tissue. mdpi.comnih.gov

Spatially Resolved Imaging Techniques for this compound Localization

Understanding where this compound is synthesized, stored, and transported within the plant is crucial for elucidating its biological function. Spatially resolved imaging techniques provide this vital information by mapping the distribution of molecules within tissue sections.

Mass Spectrometry Imaging (MSI) is a label-free technique that generates images showing the spatial distribution of hundreds of molecules simultaneously. nih.govmetabolomicscentre.ca In a typical MSI experiment, a laser is rastered across the surface of a thin tissue section, generating a mass spectrum at each pixel. americanpharmaceuticalreview.com An image for a specific molecule is then created by plotting the intensity of its corresponding mass-to-charge ratio (m/z) across all pixels. nih.gov

For this compound analysis, a technique like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI would be employed. mdpi.com A tissue section (e.g., a leaf or root cross-section) is coated with a chemical matrix that facilitates the ionization of the analyte. nih.gov By targeting the specific m/z of the this compound ion (e.g., [M+Na]⁺), MSI can map its precise location. This could reveal, for example, whether this compound accumulates in the vascular tissues, the epidermal cells, or specialized idioblasts, providing critical insights into its role in processes like defense or transport. metabolomicscentre.camdpi.com

Stable Isotope Probing (SIP) is a dynamic technique used to trace the flow of atoms through metabolic pathways. nih.govbiorxiv.org In this approach, an organism is supplied with a substrate that has been enriched with a stable isotope, such as ¹³C or ¹⁵N (e.g., ¹³C-phenylalanine). nih.govmdpi.com The labeled atoms are incorporated into downstream metabolites, and their journey can be tracked over time using mass spectrometry. biorxiv.org By analyzing tissue extracts at different time points after administering the labeled precursor, one can measure the rate of incorporation of the isotope into this compound and its subsequent conversion to other compounds, thereby mapping the active metabolic flux. nih.gov

Autoradiography is a related imaging technique that uses radioisotopes (e.g., ¹⁴C or ³⁵S) instead of stable isotopes. After feeding the plant a radiolabeled precursor, a tissue section is placed in contact with a photographic film or a phosphor imaging plate. The radiation emitted from the labeled compounds exposes the film, creating an image that reveals the precise location of the radiolabeled metabolites. This method provides high spatial resolution and is extremely sensitive for tracing the localization and transport of compounds derived from the labeled precursor.

Biological Roles and Inter Organismal Interactions of Desulfoglucotropeolin

Contribution to Plant Defense against Herbivores

Plants have developed a wide array of chemical defenses to deter herbivores. wikipedia.orgnih.gov Among these are glucosinolates, a class of secondary metabolites found in plants of the order Brassicales. researchgate.netmpg.de When plant tissue is damaged by an herbivore, glucosinolates are hydrolyzed by the enzyme myrosinase into toxic compounds such as isothiocyanates. nih.govcabidigitallibrary.org However, some herbivores have evolved mechanisms to overcome these defenses. researchgate.netmpg.de

Impact on Insect Feeding Behavior, Growth, and Reproduction (non-mammalian models)

The feeding behavior of insects is a complex process influenced by both external stimuli and internal physiological signals. nih.gov Plant secondary metabolites, like those derived from glucosinolates, can significantly impact this behavior, as well as the growth and reproduction of insect herbivores. nih.govmdpi.com For instance, studies on the pine weevil, Hylobius abietis, have shown how detailed analysis of feeding patterns can aid in understanding plant-insect interactions. slu.se The green-lipped mussel, Perna viridis, demonstrates selective feeding, with its growth and reproduction influenced by the nutritional quality of available food sources. scirp.org

Research on the cotton aphid, Aphis gossypii, has utilized the electrical penetration graph (EPG) technique to investigate how insecticide resistance affects feeding behavior. mdpi.comufl.edu These studies reveal that resistant aphids may be more active in seeking suitable feeding sites, but their ability to efficiently extract nutrients from the phloem can be compromised, potentially impacting their fitness. mdpi.com While direct studies on the specific impact of desulfoglucotropeolin on insect feeding, growth, and reproduction are not extensively detailed in the provided results, the broader context of glucosinolate-derived compounds suggests a significant role in mediating these interactions.

Involvement in Plant-Pathogen and Plant-Microbiome Interactions

Plants possess an innate immune system to defend against a wide range of pathogens, including fungi and bacteria. nih.govscispace.commdpi.com This system relies on the recognition of microbe-associated molecular patterns (MAMPs), which triggers a defense response. nih.govmdpi.com Secondary metabolites, including glucosinolates and their derivatives, are thought to play a role in this defense system. srce.hr

Role as a Component of Plant Innate Immunity Against Fungal and Bacterial Pathogens (in vitro, non-mammalian systems)

Glucosinolates and their hydrolysis products have demonstrated antimicrobial properties against various plant-pathogenic organisms in laboratory settings. srce.hrnih.gov For instance, the accumulation of glucosinolates in Arabidopsis thaliana has been linked to enhanced resistance against the bacterium Pseudomonas syringae pv. maculicola. nih.gov In vitro studies have shown that glucosinolate hydrolysis products can inhibit the growth of several plant-pathogenic bacteria and fungi. nih.gov Fungal pathogens have, in turn, evolved mechanisms to evade plant innate immunity, such as masking their cell wall surfaces with α-1,3-glucan. plos.org

The effectiveness of these compounds can be species-specific, and even vary between different races of the same pathogen. nih.gov For example, extracts from Pernettya prostrata and Rubus roseus have shown inhibitory activity against Ralstonia solanacearum and Phytophthora infestans. mdpi.com Similarly, studies on walnut leaf spot caused by Didymella segeticola have explored the efficacy of various fungicides in vitro to manage the disease. frontiersin.org While these studies highlight the general antimicrobial potential of plant-derived compounds, specific research focusing solely on the in vitro activity of this compound against fungal and bacterial pathogens is not extensively covered in the provided search results. However, the presence of glucosinolates in papaya (Carica papaya), which also produces this compound, suggests a potential role in the plant's defense against pathogens. usp.brebi.ac.ukmdpi.comresearchgate.netnih.gov

Influence on Rhizosphere and Endophytic Microbial Community Structure and Function

The rhizosphere, the soil region immediately surrounding plant roots, hosts a complex microbial community that significantly influences plant health and nutrient acquisition. nih.govnih.gov Plants can shape the composition of their rhizosphere microbiome through the secretion of root exudates, which include secondary metabolites. nih.gov Endophytes, microorganisms that live within plant tissues without causing disease, also play a crucial role in plant adaptation and defense. mdpi.comfrontiersin.org

There is evidence of a feedback loop between host plant glucosinolates and the rhizosphere microbiome. nih.gov Studies on Brassica rapa have shown that genetic variation in glucosinolate production is associated with differences in the composition of the rhizosphere microbial community. nih.gov Conversely, the composition of the soil microbiome can influence the production of glucosinolates in the plant. nih.gov In some cases, an intact microbiome can lead to higher total glucosinolate levels compared to a disrupted microbiome. nih.gov

In plants facing environmental stress, such as heavy metal contamination, the recruitment of beneficial microorganisms in the rhizosphere can enhance resistance and nutrient uptake. frontiersin.org The analysis of rhizosphere and endophytic microbial communities in healthy versus diseased plants, such as in the case of Panax notoginseng root rot, reveals shifts in microbial diversity and composition, highlighting the role of specific microbial taxa in plant health and disease. frontiersin.org While the direct influence of this compound on rhizosphere and endophytic communities is not explicitly detailed, its production as a secondary metabolite suggests it could be a component of the chemical signaling and interactions occurring in these microbial niches. An integrative analysis of the microbiome and metabolome in sugarcane revealed that this compound was produced in greater concentrations in bitter sugarcane, which also exhibited differences in its microbial community compared to sweet sugarcane. researchgate.net

Ecological Significance in Biogeochemical Cycling

The introduction of plant-derived compounds like this compound into the soil can have significant effects on biogeochemical processes. These effects are primarily mediated through the transformation of the compound and its influence on soil microbial communities, which are the main drivers of nutrient cycling. scielo.org.comdpi.comnih.gov

Fate and Transformation of this compound in Soil Ecosystems

Once plant material containing this compound is incorporated into the soil, the compound can undergo several transformations. The primary pathway is enzymatic hydrolysis by myrosinase, which can be of plant or microbial origin. nih.govresearchgate.net This hydrolysis leads to the formation of various breakdown products. For glucotropeolin, the main product is benzyl (B1604629) isothiocyanate (BITC). Other potential products include benzyl cyanide (nitrile) and thiocyanates, with the relative proportions depending on factors such as soil pH and the presence of specific proteins. nih.govmaxapress.com

The degradation of glucosinolates in soil is a relatively rapid process, often with half-lives of a few hours to a couple of days. nih.gov The degradation rate is influenced by soil type, with faster degradation observed in clayey soils compared to sandy soils. nih.gov The breakdown products, such as BITC, are also subject to further degradation and sorption to soil organic matter. researchgate.net

The transformation pathways of iron oxides in soil can also influence the fate of organic compounds. researchgate.net While direct interactions between this compound and iron oxides have not been extensively studied, the reactive surfaces of these minerals can play a role in the sorption and transformation of organic molecules in the soil environment. The table below summarizes the potential fate and transformation products of this compound in soil.

Process Resulting Product(s) Influencing Factors
Enzymatic HydrolysisBenzyl isothiocyanate, Benzyl cyanide, ThiocyanateMyrosinase activity, Soil pH, Co-factors
Microbial DegradationFurther breakdown into simpler organic compounds and inorganic forms (e.g., SO₄²⁻, NH₄⁺)Microbial community composition and activity
SorptionBinding to soil organic matter and clay particlesSoil type, Organic matter content

Influence on Soil Microbial Processes and Nutrient Dynamics

The breakdown products of glucosinolates, particularly isothiocyanates, are known to have broad-spectrum biocidal activity, affecting a wide range of soil microorganisms, including bacteria and fungi. frontiersin.orgusp.br This can lead to shifts in the structure and function of the soil microbial community. usp.br Such alterations in the microbial community can, in turn, influence key soil processes like microbial respiration and nutrient cycling. nih.govnih.govcopernicus.orgsoilsa.comfrontiersin.org

The introduction of glucosinolate-containing materials can initially suppress microbial activity, including soil respiration. However, as the biocidal compounds degrade, the organic matter from the plant material can serve as a carbon and nutrient source, potentially leading to a subsequent increase in microbial biomass and activity.

The impact on nitrogen mineralization, the process by which organic nitrogen is converted to plant-available inorganic forms (ammonium and nitrate), can also be complex. nih.govdpi.qld.gov.aumdpi.comoaepublish.commdpi.com The biocidal effects of glucosinolate breakdown products can inhibit the activity of nitrifying bacteria, which convert ammonium (B1175870) to nitrate. dpi.qld.gov.au This can lead to a temporary accumulation of ammonium in the soil. The table below provides a hypothetical representation of the influence of this compound-derived compounds on key soil microbial processes.

Soil Process Potential Effect Underlying Mechanism
Soil Microbial RespirationInitial suppression followed by potential stimulationBiocidal effect of breakdown products, followed by utilization of organic matter. frontiersin.org
Nitrogen MineralizationInhibition of nitrificationSuppression of nitrifying bacteria by breakdown products, leading to ammonium accumulation. dpi.qld.gov.au

Synthetic Biology and Metabolic Engineering Strategies for Desulfoglucotropeolin Production

Heterologous Biosynthesis of Desulfoglucotropeolin in Engineered Microorganisms

Microbial hosts such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are powerful platforms for producing plant natural products. Their well-characterized genetics, rapid growth, and scalability in fermenters make them ideal targets for engineering complex biosynthetic pathways. The production of benzylglucosinolate (BGLS), the immediate precursor to this compound, has been successfully demonstrated in both organisms, providing a proof-of-concept for microbial production.

The biosynthesis of glucosinolates from amino acids is a complex process involving multiple enzymes. Key steps in the formation of the glucosinolate core structure include the glucosylation of a thiohydroximate intermediate by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT) and a subsequent sulfation by a sulfotransferase (SOT). For the production of benzylglucosinolate, the relevant enzymes from Arabidopsis thaliana are UGT74B1 and SOT16. biorxiv.org

Researchers have successfully expressed the entire seven-enzyme biosynthetic pathway for BGLS in both S. cerevisiae and E. coli. biorxiv.orgresearchgate.net This involves introducing the genes encoding cytochromes P450 (CYP79A2 and CYP83B1), a glutathione-S-transferase (GSTF9), a gamma-glutamyl peptidase (GGP1), a C-S lyase (SUR1), the glucosyltransferase UGT74B1, and the sulfotransferase SOT16. biorxiv.org

In S. cerevisiae, the expression of these enzymes was achieved by integrating the genes into the yeast genome. nih.govasm.org This method proved to be more effective than using plasmids for expression. nih.govasm.org Similarly, the complete pathway has been reconstituted in E. coli, demonstrating the functional expression of all necessary enzymes, including the challenging plant-derived cytochrome P450s. researchgate.netnih.gov

Achieving commercially viable titers of heterologous products in microbes requires extensive pathway optimization. Several strategies have been employed to increase the production of BGLS, and by extension this compound, in engineered yeast and bacteria.

One major challenge is the final sulfation step, catalyzed by SOT16, which converts desulfo-benzylglucosinolate (dsBGLS) to BGLS. This reaction is often a metabolic bottleneck, leading to the accumulation of the desulfated intermediate. nih.govasm.org To address this, researchers have focused on several key areas:

Comparison of Expression Strategies: In S. cerevisiae, stable integration of the biosynthetic genes into the chromosome resulted in an 8.4-fold higher yield of BGLS compared to expressing the genes from high-copy plasmids (0.59 µmol/L vs. 0.07 µmol/L). asm.org A later study showed a 9.3-fold higher production with genomic integration (1.67 µmol/L vs 0.18 µmol/L). researchgate.net This is likely due to the greater genetic stability of integrated genes compared to plasmids. researchgate.net

Enhancing Precursor and Cofactor Supply: The sulfotransferase SOT16 requires the sulfur donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov To increase the availability of PAPS and drive the final reaction, several approaches have been successful. Overexpression of SOT16 itself in a genome-integrated yeast strain led to a 1.7-fold increase in BGLS production. biorxiv.orgnih.gov Additionally, introducing an APS kinase (APK1) from A. thaliana to improve the PAPS regeneration cycle also resulted in a 1.7-fold increase in BGLS yield. nih.gov Modulating the endogenous sulfur assimilation pathway in yeast by overexpressing MET3 and MET14 led to the highest reported yield, boosting BGLS production by 2.4-fold to a final titer of 12.81 µmol/L (5.2 mg/L). nih.govnih.gov

Optimizing Enzyme Expression and Host Strain: In E. coli, initial production of BGLS was low but was systematically improved. Screening different E. coli expression strains and modifying growth media composition increased the titer from undetectable levels to approximately 4.1 µM. nih.gov Further optimization, focusing on the flux through the entry-point P450 enzymes and the final PAPS-dependent sulfotransferase, boosted the final production five-fold to 20.3 µM (8.3 mg/L). nih.gov

Table 1: Research Findings on Heterologous BGLS Production

Host Organism Engineering Strategy Key Finding/Optimization Resulting Yield Reference
S. cerevisiae Genome Integration vs. Plasmid Expression Genome integration produced 8.4-fold higher BGLS yield. 0.59 µmol/L (genome) vs. 0.07 µmol/L (plasmid) asm.org
S. cerevisiae Overexpression of Pathway Genes Overexpression of entry-point enzymes (CYP79A2, CYP83B1) increased BGLS production 2-fold. - nih.govasm.org
S. cerevisiae Overexpression of SOT16 Alleviated the sulfation bottleneck, increasing BGLS yield 1.7-fold. 9.12 µmol/L biorxiv.org
S. cerevisiae Engineering PAPS Regeneration (Overexpression of MET3 and MET14) Enhanced cofactor supply, increasing BGLS yield 2.4-fold. 12.81 µmol/L (5.2 mg/L) nih.govnih.gov
E. coli Host Screening & Media Optimization Systematic optimization increased production from undetectable levels. 4.1 µM BGLS nih.gov
E. coli Pathway Flux Optimization (P450s, SOT) Further optimization of enzyme expression. 20.3 µM (8.3 mg/L) nih.gov

Genetic Modification and Metabolic Engineering of Plant Systems for this compound Accumulation

In addition to microbial production, significant efforts are directed towards engineering plants to enhance the accumulation of specific glucosinolates or to produce novel ones. This can be achieved in model plants like Arabidopsis thaliana or directly in crop species.

The CRISPR/Cas9 system has emerged as a revolutionary tool for precise and efficient genome editing in plants. nih.govbiorxiv.org It allows for targeted mutagenesis, such as gene knockouts, to study gene function and re-route metabolic pathways. While specific editing of the this compound pathway is a clear future direction, the methodology has been well-established for manipulating other plant metabolic pathways.

For instance, to increase the accumulation of this compound, one could use CRISPR/Cas9 to knock out genes responsible for its subsequent conversion or degradation. The technology allows for the design of single guide RNAs (sgRNAs) that direct the Cas9 nuclease to a specific gene, creating a double-strand break that, upon repair, often results in a loss-of-function mutation. nih.gov This approach has been used to target multiple members of a gene family simultaneously. nih.govnih.gov

The efficiency of CRISPR/Cas9-mediated mutagenesis in plants can be variable but can be significantly enhanced. Studies in Arabidopsis and Citrus have shown that applying a short heat stress (e.g., at 37°C) can increase the frequency of targeted mutations by approximately 5-fold in somatic tissues and up to 100-fold in the germline. nih.govresearchgate.net This simple method provides a powerful way to improve the success rate of generating desired genetic modifications in the this compound biosynthetic pathway.

Traditional transgenic approaches involving the overexpression or silencing of key genes remain a cornerstone of plant metabolic engineering. To enhance this compound levels, one could overexpress the genes responsible for its synthesis, such as UGT74B1 and SOT16.

Studies in Brassica napus (rapeseed) have shown that overexpressing BnUGT74B1 led to a 1.5-fold increase in indolic glucosinolate levels in leaves. This demonstrates that increasing the expression of the glucosyltransferase step can effectively boost the accumulation of the corresponding glucosinolates.

Conversely, to increase a specific intermediate like this compound, one could silence the downstream enzyme, SOT16. Gene silencing, often achieved through RNA interference (RNAi), has been effectively used to down-regulate gene expression in plants. For example, targeted gene silencing of MYB transcription factors that regulate glucosinolate biosynthesis has been shown to be a potential strategy for developing low-glucosinolate lines in B. juncea.

The biosynthesis of glucosinolates is a highly compartmentalized process, with different enzymatic steps occurring in distinct subcellular locations, including the cytosol, chloroplasts, and the endoplasmic reticulum (ER). nih.govoup.com This spatial separation can create metabolic bottlenecks if intermediates cannot be efficiently transported between compartments.

Initial Steps: The initial deamination of the precursor amino acid occurs in the cytosol. oup.com

Chain Elongation: For aliphatic glucosinolates, the subsequent chain elongation steps take place in the chloroplasts. oup.com

Core Structure Formation: The formation of the core glucosinolate structure, involving cytochromes P450 and UGTs, is associated with the cytosolic face of the ER. oup.com

Final Storage: The final glucosinolates are typically stored in the vacuole. mdpi.com

Knowledge of this subcellular organization is crucial for metabolic engineering. nih.gov Strategies to improve productivity and stability could involve redirecting enzymes to different compartments to co-locate sequential pathway steps, thereby creating substrate channels and preventing the diffusion of unstable intermediates. For example, fusing enzymes that catalyze consecutive reactions or targeting them to the same organelle membrane could enhance metabolic flux towards this compound. While this remains a frontier in glucosinolate engineering, the principles have been successfully applied to other plant natural product pathways. nih.gov

Chemo-Enzymatic Synthesis of this compound and its Analogs

The production of this compound and its structural analogs through chemo-enzymatic strategies represents a powerful convergence of chemical synthesis and biocatalysis. This approach leverages the specificity of enzymes for complex reactions under mild, aqueous conditions while utilizing chemical methods to generate precursor molecules or introduce novel functionalities. laurentian.canih.gov This hybrid methodology circumvents the need for extensive protecting group chemistry often required in purely chemical syntheses and allows for the creation of natural and non-natural S-glycosides. laurentian.ca

In Vitro Enzymatic Synthesis from Defined Precursors

The cornerstone of in vitro this compound synthesis is the enzymatic glucosylation of its direct precursor, phenylacetylthiohydroximate (also known as phenylacetothiohydroximic acid). beilstein-journals.orgnih.gov This reaction is catalyzed by a specific class of glycosyltransferases, namely UDP-glucose:thiohydroximate S-glucosyltransferases (S-GTs). qmul.ac.ukencyclopedia.pub One of the most well-characterized enzymes in this family is UGT74B1, originally from Arabidopsis thaliana. beilstein-journals.orgnih.govportlandpress.com

The enzymatic reaction involves the transfer of a glucose moiety from an activated sugar donor, Uridine diphosphate-α-D-glucose (UDP-glucose), to the sulfur atom of the thiohydroximate acceptor. beilstein-journals.orgqmul.ac.uk This biocatalytic step is highly specific and efficient, proceeding under moderate temperature and pH conditions in aqueous buffers, which minimizes side reactions and simplifies product purification. laurentian.ca

Research has demonstrated that UGT74B1, while specific to the thiohydroximate functional group, exhibits a degree of flexibility, accepting various aromatic, aliphatic, and indolic substrates. qmul.ac.uk This promiscuity is advantageous for producing a range of desulfoglucosinolate analogs. Biochemical analyses of UGT74B1 have determined low Michaelis-Menten constant (Km) values for both phenylacetothiohydroximic acid (approximately 6 µM) and UDP-glucose (approximately 50 µM), indicating a high affinity of the enzyme for its substrates and its primary role in glucosinolate biosynthesis. nih.gov

The chemo-enzymatic workflow begins with the chemical synthesis of the thiohydroximate precursor. Phenylacetaldehyde is converted to its corresponding oxime, which is then chlorinated using reagents like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride. laurentian.ca Subsequent treatment with a sulfur source, such as sodium sulfide, yields the target phenylacetylthiohydroximate. laurentian.ca This chemically synthesized and purified precursor is then used in the enzymatic step.

Below is an interactive data table summarizing the key components and conditions for the in vitro enzymatic synthesis of this compound.

ComponentTypeRole/FunctionTypical Conditions/Concentration
UGT74B1BiocatalystEnzyme that catalyzes the S-glucosylation reaction.Catalytic amount
PhenylacetylthiohydroximateSubstrate (Acceptor)The precursor molecule that receives the glucose unit.~6 µM (Km value)
UDP-glucoseSubstrate (Donor)Activated sugar donor providing the glucose moiety.~50 µM (Km value)
Phosphate BufferSolvent/MediumMaintains stable pH for optimal enzyme activity.pH ~7.0-7.5
TemperatureReaction ConditionOptimal temperature for enzyme stability and activity.~30-37 °C
This compoundProductThe target S-glycoside.Yield dependent on reaction time and conditions.
Uridine Diphosphate (UDP)ByproductReleased upon transfer of the glucose moiety.Equimolar to product yield.

This table represents a generalized model for the in vitro synthesis. Actual concentrations and conditions may vary based on specific experimental protocols.

Development of Chemical Synthetic Routes for this compound Derivatives (non-pharmacological applications)

The development of chemical synthetic routes for this compound derivatives is primarily aimed at creating analogs for use as analytical standards, probes for studying enzyme mechanisms, and as potential biopesticides. tandfonline.comacs.org These non-pharmacological applications benefit from the structural modifications that chemical synthesis allows.

One established strategy involves preparing aza-analogs of desulfoglucosinolates. tandfonline.com This method generates derivatives where a nitrogen atom is incorporated into the core structure. The synthesis involves the in situ generation of nitrilimines from corresponding hydrazonoyl halides. These intermediates then react with a protected thioglucose, such as 2,3,4,6-tetra-O-acetyl-β-D-1-thioglucopyranose, in a nucleophilic addition reaction. tandfonline.comtandfonline.com A final deprotection step, often using sodium methoxide (B1231860) in methanol (B129727), removes the acetyl groups from the sugar moiety to yield the target aza-desulfoglucosinolate analog. tandfonline.com This route provides a general strategy for creating a library of derivatives with varied side chains. tandfonline.com

Another approach focuses on modifying the sugar donor in the chemo-enzymatic synthesis. While the natural process uses UDP-glucose, studies have shown that enzymes like UGT74B1 can accept non-natural sugar donors. laurentian.cabeilstein-journals.org This allows for the synthesis of this compound analogs with different sugar units (e.g., galactose, xylose), which can be valuable as tools for biochemical assays or as reference compounds in metabolomic studies. laurentian.canih.gov

These synthetic derivatives are crucial for several non-pharmacological purposes:

Analytical Standards: Purified, structurally confirmed derivatives of this compound are essential for the accurate identification and quantification of related compounds in complex biological samples, such as plant extracts. acs.orgsci-hub.se

Enzyme Studies: Analogs are used to probe the substrate specificity and reaction mechanism of enzymes involved in glucosinolate metabolism, such as myrosinases and sulfotransferases. beilstein-journals.orgnih.gov

Agricultural Applications: The natural defense system of plants, known as the "mustard bomb," involves the hydrolysis of glucosinolates into bioactive compounds like isothiocyanates. beilstein-journals.orgmdpi.com Synthetic desulfo-analogs can be used to study this system or to develop novel, targeted biopesticides that are activated by insect or pathogen enzymes.

The following data table outlines examples of this compound derivatives and their potential non-pharmacological applications.

Derivative ClassSynthetic StrategyStructural ModificationPotential Non-Pharmacological Application
Aza-AnalogsChemical synthesis via nitrilimine intermediates. tandfonline.comReplacement of the methine carbon adjacent to the sulfur with a nitrogen atom.Research tool for metabolism and nutritional studies. tandfonline.com
Glycosidic AnalogsChemo-enzymatic synthesis with modified sugar donors. laurentian.caReplacement of the glucose moiety with other sugars (e.g., galactose, xylose).Probe for studying glycosyltransferase specificity; analytical reference compound. laurentian.ca
Side-Chain Modified AnalogsChemo-enzymatic synthesis using chemically synthesized thiohydroximate precursors with altered side-chains.Alterations to the phenylacetyl side chain (e.g., ring substitutions, chain length variation).Substrate for enzyme activity assays; analytical standards for chromatography. acs.orgnih.gov
Isotopically Labeled AnalogsChemical or chemo-enzymatic synthesis using labeled precursors (e.g., ¹³C, ¹⁵N).Incorporation of stable isotopes into the core structure or side chain.Tracer for metabolic flux analysis; internal standard for mass spectrometry. sci-hub.se

Future Directions and Emerging Research Avenues for Desulfoglucotropeolin

Application of Systems Biology and Multi-Omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics)

A systems biology approach, which integrates multiple "omics" datasets, offers a holistic understanding of desulfoglucotropeolin metabolism. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the biosynthetic and regulatory networks governing the production of this compound.

Genomics: The starting point for a systems-level understanding is the identification of all genes involved in the this compound biosynthetic pathway. While core glucosinolate biosynthesis genes have been identified in model species like Arabidopsis thaliana, genomic and transcriptomic analyses of this compound-producing plants can reveal novel or species-specific genes. Comparative genomics can further illuminate the evolutionary origins and diversification of the pathway.

Transcriptomics: RNA-sequencing (RNA-seq) is a powerful tool for identifying genes that are co-expressed with known this compound biosynthesis genes. By analyzing gene expression patterns across different tissues, developmental stages, and in response to various environmental stimuli, researchers can identify candidate genes for transcription factors, transporters, and modifying enzymes involved in the pathway. For instance, transcriptome analyses in broccoli have provided insights into glucosinolate metabolism, and similar approaches can be applied to plants rich in this compound. plos.orgnih.gov

Proteomics: While transcript levels can indicate potential gene function, proteomics provides a direct measure of the proteins present in a cell at a given time. Identifying and quantifying the enzymes of the this compound pathway can confirm their expression and provide insights into post-translational regulation.

Metabolomics: Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for profiling the metabolome of this compound-producing plants. nih.govnih.govresearchgate.netsemanticscholar.org Untargeted and targeted metabolomics can quantify this compound and its precursors, as well as other related metabolites, providing a direct readout of the metabolic state of the plant.

The integration of these multi-omics datasets will be instrumental in building predictive models of this compound biosynthesis. usda.gov Such models can be used to identify bottlenecks in the pathway and to devise strategies for metabolic engineering to enhance the production of this compound.

Omics LayerKey Data GeneratedPotential Insights for this compound Research
Genomics Complete gene sequences, identification of gene families (e.g., CYPs, GSTs)Discovery of novel genes in the this compound pathway, understanding the genetic basis of variation in its content.
Transcriptomics Gene expression levels under different conditionsIdentification of co-expressed genes and regulatory networks, understanding transcriptional responses to environmental cues.
Proteomics Protein abundance and post-translational modificationsConfirmation of enzyme presence and activity, insights into pathway regulation at the protein level.
Metabolomics Quantification of this compound, precursors, and related metabolitesDirect measurement of pathway output, identification of metabolic bottlenecks and crosstalk with other pathways.

Single-Cell Metabolomics and Spatial Transcriptomics for Elucidating Biosynthetic Heterogeneity

Traditional "omics" approaches typically analyze bulk tissue samples, averaging out the molecular profiles of many different cell types. However, the biosynthesis of specialized metabolites like this compound is often spatially organized within the plant. Single-cell metabolomics and spatial transcriptomics are revolutionary technologies that can provide a high-resolution view of this heterogeneity.

Single-Cell Metabolomics: This emerging field allows for the analysis of the metabolite content of individual cells. nih.gov By applying this to this compound-producing plants, researchers could determine which specific cell types are responsible for synthesizing and storing this compound. This would provide a much more precise understanding of the division of labor within the plant tissue.

Spatial Transcriptomics: This technology enables the mapping of gene expression patterns across a tissue section. By combining spatial transcriptomics with metabolomics, it would be possible to correlate the expression of biosynthetic genes with the accumulation of this compound in specific anatomical regions of the plant. This could reveal, for example, whether the early and late steps of the biosynthetic pathway are localized in different cell layers.

These single-cell and spatial approaches will be critical for understanding how the biosynthesis of this compound is orchestrated at the tissue and cellular levels, providing a more nuanced picture than can be obtained from bulk tissue analysis.

Advanced Computational Modeling for Pathway Prediction and Optimization

Computational modeling is becoming an indispensable tool in metabolic engineering and synthetic biology. By creating in silico models of metabolic pathways, researchers can simulate the effects of genetic modifications and predict optimal strategies for increasing the production of a target compound.

For this compound, advanced computational modeling could be used to:

Predict novel pathway components: Bioinformatic tools can be used to mine genomic and transcriptomic data to identify new candidate genes in the this compound network. nih.gov

Model metabolic flux: Flux balance analysis (FBA) and other modeling techniques can be used to predict how changes in gene expression will affect the flow of metabolites through the this compound pathway.

Optimize metabolic engineering strategies: Computational models can be used to design and test different strategies for increasing this compound production, such as overexpressing key enzymes or knocking out competing pathways.

The development of a robust computational model for this compound biosynthesis will accelerate research and provide a powerful framework for the rational design of high-yielding plant or microbial production systems.

Discovery of Novel this compound-Related Enzymes and their Biotechnological Potential

While the core glucosinolate biosynthetic pathway is relatively well-understood, there is still much to learn about the enzymes that carry out secondary modifications. These modifications can significantly alter the biological activity of the final compound.

Future research should focus on the discovery and characterization of novel enzymes that act on this compound or its precursors. This could include:

Hydroxylases, methyltransferases, and acyltransferases: These enzymes could add functional groups to the benzyl (B1604629) side chain of this compound, creating a diversity of related compounds with potentially novel biological activities.

Glucosyltransferases and sulfotransferases: While the core enzymes for these steps are known, there may be additional, substrate-specific enzymes that play a role in this compound biosynthesis.

The discovery of such novel enzymes would not only enhance our understanding of glucosinolate metabolism but also provide new tools for biotechnology. These enzymes could be used in metabolic engineering to produce novel, high-value compounds.

Enzyme ClassPotential Modification of this compoundBiotechnological Potential
Hydroxylases Addition of hydroxyl groups to the aromatic ringCreation of novel compounds with altered solubility and biological activity.
Methyltransferases Methylation of hydroxyl groupsProduction of methoxylated derivatives with potentially enhanced stability or bioactivity.
Acyltransferases Acylation of hydroxyl groupsGeneration of a diverse range of ester derivatives with novel properties.

Exploration of this compound in Underexplored Plant Species and Ecological Niches

Much of our knowledge of glucosinolates comes from the study of a few model species and economically important crops. However, the vast diversity of the plant kingdom likely holds a wealth of undiscovered glucosinolates and biosynthetic pathways.

Future research should aim to explore the presence and diversity of this compound and related compounds in underexplored plant species, particularly those from unique ecological niches. This could lead to the discovery of:

Novel this compound derivatives: Plants from extreme environments may have evolved unique modifications to the basic this compound structure.

Alternative biosynthetic pathways: Some plant species may have evolved convergent pathways for the biosynthesis of aromatic desulfoglucosinolates.

New ecological roles: Studying the function of this compound in a wider range of plant-insect and plant-microbe interactions could reveal new insights into its ecological significance.

This exploration of plant biodiversity will be essential for a complete understanding of the evolution and function of this compound and for uncovering new natural products with potential applications in agriculture and medicine.

Q & A

Q. What analytical techniques are most reliable for detecting Desulfoglucotropeolin in metabolomic studies?

this compound is typically detected using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), as evidenced by its identification at m/z values in negative ion mode . To ensure reproducibility, researchers should:

  • Optimize ionization parameters (e.g., electrospray ionization voltage) to minimize fragmentation.
  • Validate annotations using tandem MS/MS spectra and reference standards.
  • Cross-reference with databases like GNPS or METLIN for spectral matching.
  • Report detection limits and signal-to-noise ratios to enhance cross-study comparability .

Q. What is the known biological role of this compound in plant systems?

Current evidence suggests this compound is a flavonoid derivative potentially involved in stress response pathways. Researchers should:

  • Conduct targeted metabolite profiling under controlled stress conditions (e.g., drought, pathogen exposure).
  • Use knockout/mutant plant models to assess phenotypic changes linked to its absence.
  • Compare its accumulation patterns with related compounds like dihydrophaseic acid to infer synergistic/antagonistic roles .

Q. How can researchers ensure the structural elucidation of this compound is robust?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Combine nuclear magnetic resonance (NMR) data (¹H, ¹³C, 2D-COSY) with HRMS for unambiguous identification.
  • For novel compounds, provide purity assessments (HPLC-UV/ELSD) and elemental analysis.
  • Deposit raw spectral data in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Advanced Research Questions

Q. How should experimental designs address variability in this compound quantification across plant tissues?

To mitigate variability:

  • Use stratified sampling to account for tissue-specific metabolite distribution (e.g., leaf vs. root).
  • Normalize data using internal standards (e.g., deuterated analogs) and tissue weight/volume.
  • Apply mixed-effects models to distinguish biological variation from technical noise .
  • Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Q. What methodologies resolve contradictions in reported bioactivity of this compound?

Contradictions may arise from differences in assay conditions or purity. Researchers should:

  • Replicate studies using standardized bioassay kits (e.g., antioxidant assays with Trolox equivalents).
  • Perform dose-response curves across physiological pH and temperature ranges.
  • Use systematic review frameworks (e.g., Cochrane Handbook) to assess bias in existing literature .

Q. How can multi-omics integration clarify this compound’s role in metabolic networks?

Integrate transcriptomic, proteomic, and metabolomic data through:

  • Co-expression network analysis (e.g., WGCNA) to identify genes/proteins correlated with its levels.
  • Pathway enrichment tools (KEGG, PlantCyc) to map putative biosynthetic/regulatory pathways.
  • Machine learning models (e.g., random forests) to prioritize candidate enzymes for functional validation .

Q. What statistical frameworks are optimal for analyzing time-series data on this compound accumulation?

  • Apply longitudinal models (e.g., generalized estimating equations) to track temporal trends.
  • Use false discovery rate (FDR) corrections for high-throughput datasets.
  • Incorporate climatic variables (temperature, humidity) as covariates to contextualize environmental influences .

Methodological Guidance

Formulating research questions on this compound: How to align with FINER criteria?

Ensure questions are F easible (e.g., access to LC-HRMS), I nteresting (novel biosynthetic insights), N ovel (understudied in non-model plants), E thical (minimize environmental sampling impact), and R elevant (links to climate resilience or crop engineering) .

Q. Designing reproducible experiments: What reporting standards are critical?

Adhere to the MIAMET (Minimum Information About a Metabolomics Experiment) guidelines:

  • Detail extraction solvents, chromatography gradients, and MS parameters.
  • Report coefficient of variation (CV) for technical replicates.
  • Share raw data in public repositories (e.g., MetaboLights) .

Q. How to contextualize findings within existing literature while avoiding redundancy?

  • Use systematic review methodologies to map knowledge gaps (e.g., PRISMA flow diagrams).
  • Compare results with structurally analogous flavonoids (e.g., apigenin derivatives) to highlight uniqueness.
  • Discuss contradictions using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

Q. Tables for Quick Reference

Parameter Recommendation Evidence Source
Detection MethodLC-HRMS (negative ion mode)
Structural ValidationNMR + HRMS + elemental analysis
Data NormalizationInternal standards + mixed-effects models
Reprodubility StandardsMIAMET guidelines + open data deposition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.